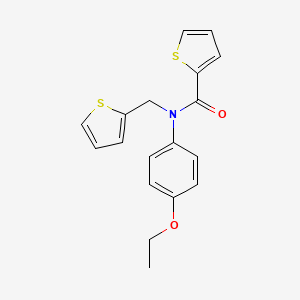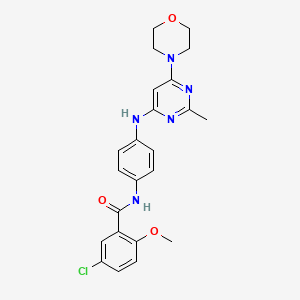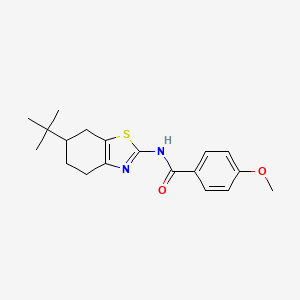![molecular formula C22H28N2O2 B11336118 2-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11336118.png)
2-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Structure: The compound’s chemical formula is C₂₄H₃₀N₂O₂. It consists of a pyrrolidine ring, an acetamide group, and two aromatic rings (a 4-methoxyphenyl ring and a 4-methylphenyl ring).
Function: This compound is of interest due to its potential biological activities.
Synonyms: It may also be referred to as “4-methoxy-N-(4-methylphenyl)-N-(pyrrolidin-1-yl)butanamide.”
Méthodes De Préparation
Synthetic Routes: There are several synthetic routes to prepare this compound. One common approach involves the reaction of 4-methoxybenzaldehyde with 4-methylphenylacetic acid, followed by reductive amination with pyrrolidine.
Reaction Conditions: These reactions typically occur under reflux conditions using appropriate solvents and reagents.
Industrial Production: While industrial-scale production details are proprietary, laboratories can synthesize this compound for research purposes.
Analyse Des Réactions Chimiques
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions, but they often involve modifications of the functional groups.
Applications De Recherche Scientifique
Chemistry: Researchers study its reactivity and use it as a model compound in organic synthesis.
Biology: It may serve as a pharmacophore for drug design.
Medicine: Investigations explore its potential as an analgesic or anti-inflammatory agent.
Industry: Its derivatives could find applications in materials science or agrochemicals.
Mécanisme D'action
Targets: The compound likely interacts with receptors or enzymes due to its structural features.
Pathways: Further research is needed to elucidate specific pathways.
Comparaison Avec Des Composés Similaires
Uniqueness: Its combination of aromatic rings, amide functionality, and pyrrolidine ring sets it apart.
Similar Compounds: Other amides with aromatic substituents or pyrrolidine moieties may be comparable.
Remember that this compound’s properties and applications are still an active area of research, and new findings may emerge
Propriétés
Formule moléculaire |
C22H28N2O2 |
|---|---|
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]acetamide |
InChI |
InChI=1S/C22H28N2O2/c1-17-5-9-19(10-6-17)21(24-13-3-4-14-24)16-23-22(25)15-18-7-11-20(26-2)12-8-18/h5-12,21H,3-4,13-16H2,1-2H3,(H,23,25) |
Clé InChI |
NGHWYPYOKUVHHZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)OC)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![furan-2-yl{4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone](/img/structure/B11336048.png)
![2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-[4-(4-fluorophenyl)-1-piperazinyl]ethanone](/img/structure/B11336056.png)
![4-tert-butyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11336060.png)
![1-(3-acetylphenyl)-4-(propylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11336069.png)
![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11336070.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(3-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11336090.png)


![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-methylbenzamide](/img/structure/B11336106.png)
![2-bromo-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11336112.png)
![4-[2-(4-fluorophenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B11336125.png)
![[1-(Benzylsulfonyl)piperidin-4-yl][4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B11336134.png)
